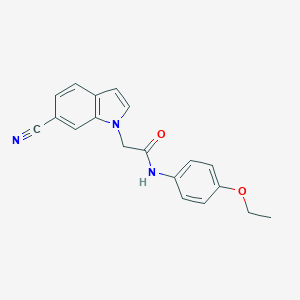![molecular formula C16H16N4O3S B296230 N,4-dimethyl-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B296230.png)
N,4-dimethyl-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,4-dimethyl-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide, also known as PBOX-15, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of oxadiazole derivatives, which have been shown to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of N,4-dimethyl-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. N,4-dimethyl-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide has also been shown to interact with various cellular targets, including DNA, RNA, and proteins.
Biochemical and Physiological Effects
N,4-dimethyl-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor activities. N,4-dimethyl-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide has also been shown to improve cognitive function and reduce the risk of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N,4-dimethyl-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide in lab experiments is its high purity level and low toxicity. N,4-dimethyl-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide is also relatively easy to synthesize, making it a cost-effective option for scientific research. However, one of the limitations of using N,4-dimethyl-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of N,4-dimethyl-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide. One potential direction is the development of N,4-dimethyl-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide analogs with improved solubility and potency. Another potential direction is the investigation of the potential applications of N,4-dimethyl-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide in combination with other drugs or therapies. Finally, further studies are needed to fully understand the mechanisms of action of N,4-dimethyl-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide and its potential applications in various scientific research fields.
Méthodes De Synthèse
The synthesis of N,4-dimethyl-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with 3-(4-pyridinyl)-1,2,4-oxadiazole-5-carboxylic acid, followed by the addition of dimethylamine. The resulting product is a white solid with a high purity level.
Applications De Recherche Scientifique
N,4-dimethyl-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide has been studied for its potential applications in various scientific research fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, N,4-dimethyl-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, N,4-dimethyl-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide has been shown to protect neurons from oxidative stress and prevent the accumulation of toxic proteins. In infectious diseases, N,4-dimethyl-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide has been shown to inhibit the replication of viruses and bacteria.
Propriétés
Formule moléculaire |
C16H16N4O3S |
|---|---|
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
N,4-dimethyl-N-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C16H16N4O3S/c1-12-3-5-14(6-4-12)24(21,22)20(2)11-15-18-16(19-23-15)13-7-9-17-10-8-13/h3-10H,11H2,1-2H3 |
Clé InChI |
OBTIKOJYPPLVEA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC2=NC(=NO2)C3=CC=NC=C3 |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC2=NC(=NO2)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-cycloheptylacetamide](/img/structure/B296147.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide](/img/structure/B296148.png)


![methyl 1-[2-(4-ethoxyanilino)-2-oxoethyl]-1H-indole-6-carboxylate](/img/structure/B296152.png)

![N-(4-bromophenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B296154.png)
![3-[(2,3-dimethylphenyl)sulfamoyl]-4-methyl-N-phenylbenzamide](/img/structure/B296156.png)


![4-[allyl(methylsulfonyl)amino]-N,N-diethylbenzamide](/img/structure/B296162.png)
![N-(2,4-dimethoxyphenyl)-4-[3-(furan-2-ylmethyl)-4-oxo-1,3-thiazolidin-2-yl]benzamide](/img/structure/B296163.png)
amino]acetamide](/img/structure/B296166.png)
amino]acetamide](/img/structure/B296170.png)